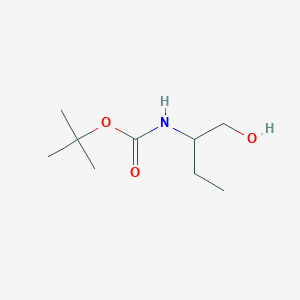

N-Boc-DL-2-amino-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-DL-2-amino-1-butanol: Synthesis, Applications, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

N-Boc-DL-2-amino-1-butanol is a carbamate-protected form of DL-2-amino-1-butanol. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry for temporarily masking the nucleophilic and basic nature of the primary amine. This protection strategy allows for selective reactions at other sites of the molecule and is favored for its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2]

The parent compound, 2-amino-1-butanol, is a chiral amino alcohol, meaning it possesses a stereocenter and exists as a pair of enantiomers.[3] Such chiral molecules are fundamental in drug development, as the physiological activity of a drug is often dependent on its specific stereochemistry.[4] this compound, as a racemic mixture, serves as a crucial starting material for the synthesis of various chiral ligands, auxiliaries, and, most importantly, active pharmaceutical ingredients (APIs).[] Its utility is underscored by its role in constructing complex molecules where precise control of stereochemistry is paramount.

Core Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the bedrock of its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 138373-86-1 | [6] |

| Molecular Formula | C9H19NO3 | [6] |

| Molecular Weight | 189.25 g/mol | [6] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 179-183 °C (for the unprotected amine) | [7] |

| Melting Point | -2 °C (for the unprotected amine) | [7] |

| Flash Point | 84 °C | |

| Solubility | Completely miscible in water | |

| Purity | Typically >98.0% (by GC) |

Note: Some physical properties listed are for the parent compound, DL-2-amino-1-butanol (CAS 96-20-8), as data for the Boc-protected form is less commonly reported and often dependent on specific experimental conditions.[7][8]

Synthesis and Purification

The synthesis of this compound is a foundational procedure in many synthetic workflows. It involves the protection of the amino group of DL-2-amino-1-butanol.

The precursor, DL-2-amino-1-butanol, can be synthesized through various routes. One common industrial method involves the reaction of butene-1 with a nitrile (like acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed to yield DL-2-amino-1-butanol hydrochloride, which can be neutralized to the free base.[9] An alternative approach involves the reaction of 1-nitropropane with formaldehyde in the presence of a base, followed by reduction of the resulting nitro alcohol.[10]

The protection of the amino group is typically achieved by reacting DL-2-amino-1-butanol with di-tert-butyl dicarbonate, commonly known as (Boc)₂O, in the presence of a suitable base.

Caption: General workflow for the Boc protection of DL-2-amino-1-butanol.

Detailed Protocol:

-

Dissolution: Dissolve DL-2-amino-1-butanol in a suitable solvent system, such as a mixture of acetone and water.[11]

-

Base Addition: Add a base, like triethylamine (Et₃N), to the solution. The base acts as a scavenger for the acid generated during the reaction.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution, maintaining the temperature between 0-40°C.

-

Reaction: Allow the reaction to stir for 0.5 to 4 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Applications in Drug Development and Chiral Synthesis

The true value of this compound lies in its application as a versatile intermediate.

While this guide focuses on the DL-racemic mixture, it's crucial to understand that its primary use is often as a precursor to its enantiomerically pure forms. The racemic DL-2-amino-1-butanol can be resolved into its d- and l-isomers using chiral resolving agents like L(+)-tartaric acid.[12] Once the desired enantiomer is obtained and Boc-protected, it becomes a valuable chiral building block.[3] These chiral amino alcohols are indispensable for creating enantiomerically pure pharmaceuticals, where a single stereoisomer provides the therapeutic effect while the other may be inactive or even harmful.[3][4]

The parent compound, specifically the d-enantiomer (d-2-amino-1-butanol), is a key intermediate in the synthesis of Ethambutol , a first-line antituberculosis drug.[9][10] The Boc-protected versions serve as intermediates in the synthesis of a wide array of complex molecules, including enzyme inhibitors and other biologically active compounds.[] The dual functionality of the amino and hydroxyl groups, once selectively deprotected, allows for stepwise elaboration of molecular scaffolds.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are the primary tools for structural confirmation.

-

¹H NMR: Key signals include the characteristic nine protons of the tert-butyl group appearing as a singlet around 1.4 ppm, multiplets for the methylene and methine protons of the butanol backbone, and a signal for the N-H proton of the carbamate.[13]

-

¹³C NMR: Will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the four carbons of the butanol chain.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (189.25 g/mol ) and can reveal fragmentation patterns useful for structural elucidation.

-

Gas Chromatography (GC): Often used to determine the purity of the final product, with typical specifications being >98%.

-

High-Performance Liquid Chromatography (HPLC): Can also be employed for purity analysis, especially for non-volatile impurities.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

| Hazard Category | Description | Precautionary Measures |

| Skin/Eye Contact | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[14] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14] |

| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces.[14] |

First Aid:

-

Eyes/Skin: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[14][16]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. lookchem.com [lookchem.com]

- 8. DL-2-Amino-1-butanol | 13054-87-0 [chemicalbook.com]

- 9. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 10. We Have Moved – TTO [ipm.icsr.in]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 13. N-BOC-(S)-2-AMINO-1-BUTANOL, 96%(150736-72-4) 1H NMR spectrum [chemicalbook.com]

- 14. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Foundational Role of a Protected Amino Alcohol

An In-Depth Technical Guide to the Molecular Weight of N-Boc-DL-2-amino-1-butanol

In the landscape of modern organic synthesis and pharmaceutical development, precision is paramount. Every molecule, every reaction, and every analytical measurement contributes to the success of a research program. This compound is a chiral building block of significant interest. As a derivative of 2-amino-1-butanol, its primary amine is "protected" by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows chemists to perform reactions on the hydroxyl group without interference from the more nucleophilic amine, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

The molecular weight of a compound is its most fundamental chemical property. It is a cornerstone for stoichiometric calculations, identity confirmation, and purity assessment. This guide provides an in-depth exploration of the molecular weight of this compound, from its theoretical calculation to its experimental verification, underscoring its critical importance for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A clear understanding of a compound's basic properties is the starting point for any laboratory work. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 189.25 g/mol | [1][2][3] |

| CAS Number | 138373-86-1 | [1] |

| Appearance | Varies; typically a solid or oil | - |

| Purity | Commonly available in ≥98% purity | [1] |

Molecular Structure and Theoretical Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₉H₁₉NO₃, provides the necessary information for this calculation.

Caption: Molecular structure of this compound.

Theoretical Calculation:

The average molecular weight is calculated using the standard atomic weights of each element:

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 19 atoms × 1.008 amu/atom = 19.152 amu

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu/atom = 47.997 amu

Total Molecular Weight = 108.099 + 19.152 + 14.007 + 47.997 = 189.255 amu

This calculated value, typically rounded to 189.25 g/mol , serves as the theoretical benchmark against which all experimental measurements are compared.

Experimental Verification: The Power of Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized or purchased compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose.[4] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate determination of the molecular weight.[5][6]

The core principle involves three stages:

-

Ionization: The sample molecule is converted into a gas-phase ion.

-

Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

For small organic molecules, modern mass spectrometers can achieve mass accuracy within 5 parts per million (ppm), which is often sufficient to confirm the molecular formula of a compound.[5]

Caption: Generalized workflow for molecular weight determination by mass spectrometry.

Experimental Protocol: Molecular Weight Determination by ESI-TOF MS

This protocol outlines a self-validating system for the precise mass determination of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To experimentally verify the molecular weight of this compound and confirm its elemental composition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of high-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid). The acid facilitates protonation for positive-ion mode analysis.

-

Vortex the solution until the sample is fully dissolved, creating a stock solution of ~1 mg/mL.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent.

-

Causality: Dilution is critical to avoid detector saturation and ion suppression effects, ensuring a clean and accurate signal. The presence of formic acid provides a source of protons (H⁺) to readily form the [M+H]⁺ ion in the ESI source.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range using a well-characterized calibration solution provided by the instrument manufacturer.

-

Trustworthiness: This step is the cornerstone of accuracy. An external calibration establishes the relationship between an ion's time-of-flight and its m/z. For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for any instrumental drift in real-time.[7]

-

-

Sample Analysis:

-

Set the ESI source to positive ion mode.

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data over a suitable mass range (e.g., m/z 100-500) for several minutes to obtain a stable signal and an averaged spectrum.

-

Expertise: Direct infusion is a simple and effective method for pure compounds. For complex mixtures, this technique would be preceded by a separation step, such as Liquid Chromatography (LC-MS).[8]

-

-

Data Analysis and Interpretation:

-

Process the acquired raw data to generate a mass spectrum.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Theoretical Monoisotopic Mass of C₉H₁₉NO₃ = 189.1365 Da

-

Expected m/z of [M+H]⁺ = 189.1365 + 1.0078 (mass of H⁺) = 190.1443

-

-

Compare the experimentally measured m/z value to the theoretical value.

-

Calculate the mass error in parts per million (ppm) using the formula:

-

Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

-

Validation: A mass error of <5 ppm provides high confidence in the elemental composition and, by extension, the identity of the compound.[5] Other potential adducts, such as the sodium adduct [M+Na]⁺ (m/z ~212.1262), may also be observed and can serve as further confirmation.

-

Significance in Research and Drug Development

The precise molecular weight of this compound is not merely an academic detail; it is a critical quality attribute with profound practical implications.

-

Identity Confirmation: It provides definitive proof that the correct molecule has been synthesized or purchased, preventing costly errors downstream.

-

Purity Assessment: The mass spectrum can quickly reveal the presence of impurities, which would appear as unexpected peaks.

-

Reaction Monitoring: In a synthetic sequence, MS can be used to track the conversion of a starting material to the desired product by observing the disappearance of the reactant's mass signal and the appearance of the product's mass signal.

-

Foundation for Further Synthesis: As a protected building block, confirming its integrity is the first step before its use in synthesizing more complex molecules, such as peptide fragments or pharmaceutical intermediates. The unprotected parent compound, 2-amino-1-butanol, is a key starting material for the anti-tuberculosis drug ethambutol, highlighting the pharmaceutical relevance of this chemical family.[9][10]

Conclusion

This compound is a valuable reagent whose utility is underpinned by its well-defined chemical properties. Its molecular weight of 189.25 g/mol is a fundamental constant, derived from its atomic composition and readily verifiable with high precision using modern mass spectrometry. For any scientist working with this compound, a thorough understanding and experimental confirmation of its molecular weight are indispensable practices that ensure the integrity of their research, the reliability of their results, and the success of their synthetic endeavors in the competitive fields of chemical science and drug discovery.

References

- Aladdin Scientific. This compound, min 98%, 1 gram.

- TIGP. Application of Mass Spectrometry on Small Molecule Analysis.

- Chemistry LibreTexts. Mass Spectrometry of Small Molecules.

- Aragen Bioscience.

- The Royal Society of Chemistry.

- Santa Cruz Biotechnology. N-Boc-(R)-(+)-2-amino-1-butanol | CAS 150736-71-3.

- AZoM. New Technique Improves Mass Spectrometry for Precise Molecular Analysis.

- Santa Cruz Biotechnology. N-Boc-(S)-(-)-2-amino-1-butanol | CAS 150736-72-4.

- Fisher Scientific.

- Google Patents. Synthesis of dl-2-amino-1-butanol.

- PrepChem.com. Synthesis of dl-2-amino-1butanol.

- Thermo Fisher Scientific.

- LookChem. Cas 96-20-8,2-AMINO-1-BUTANOL.

- Sigma-Aldrich.

- TCI Chemicals.

- ChemicalBook. 2-AMINO-1-BUTANOL | 96-20-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. DL-2-Amino-1-butanol | 96-20-8.

- BenchChem. An In-depth Technical Guide to 1-Amino-2-butanol: Discovery, History, and Synthetic Methodologies.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 6. azooptics.com [azooptics.com]

- 7. rsc.org [rsc.org]

- 8. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 9. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Boc-DL-2-amino-1-butanol: A Versatile Intermediate in Modern Organic Synthesis

This guide provides a comprehensive technical overview of N-Boc-DL-2-amino-1-butanol, a pivotal chiral building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, synthesis, physicochemical properties, and its applications as a strategic intermediate. The content is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction: The Strategic Importance of Protected Amino Alcohols

Amino alcohols are a privileged class of organic compounds, featuring both an amine and a hydroxyl functional group. This bifunctionality makes them exceptionally versatile starting materials for the synthesis of a wide array of complex molecules, including many active pharmaceutical ingredients (APIs).[1] The 1,2-amino alcohol motif, in particular, is a cornerstone in the architecture of numerous natural products and synthetic drugs.

The protection of the amine functionality is a critical step in multi-step syntheses to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic chemistry. Its popularity stems from its robust stability across a broad spectrum of reaction conditions—including basic, nucleophilic, and reductive environments—and its facile removal under mild acidic conditions.[2][3]

This compound is the racemic form of this protected amino alcohol. It serves as a key intermediate, allowing for the selective modification of the hydroxyl group or for use in synthetic pathways where the stereochemistry at the C2 position is established at a later stage or where the final product is a racemic mixture.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound, also known by its IUPAC name tert-butyl (1-hydroxybutan-2-yl)carbamate, is foundational to understanding its reactivity and function.

Chemical Structure

The molecule consists of a four-carbon butanol backbone with a hydroxyl group at the C1 position and a Boc-protected amino group at the C2 position. The "DL" designation indicates that it is a racemic mixture of the (R)- and (S)-enantiomers.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties and expected spectroscopic data for this compound. The spectral data are based on the known data for its enantiopure counterparts, as the racemic mixture will exhibit identical spectroscopic characteristics in achiral solvents.

| Property | Value | Reference(s) |

| CAS Number | 138373-86-1 | [4] |

| Molecular Formula | C₉H₁₉NO₃ | [4] |

| Molecular Weight | 189.25 g/mol | [4] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.9 (br s, 1H, NH), ~3.7-3.5 (m, 2H, CH₂OH), ~3.5-3.4 (m, 1H, CHN), ~1.5-1.3 (m, 2H, CH₂CH₃), 1.45 (s, 9H, C(CH₃)₃), ~0.9 (t, 3H, CH₂CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156.5 (C=O), ~79.5 (C(CH₃)₃), ~65.0 (CH₂OH), ~55.0 (CHN), ~28.5 (C(CH₃)₃), ~25.0 (CH₂CH₃), ~10.5 (CH₂CH₃) | |

| IR Spectroscopy (neat) | ν (cm⁻¹): ~3370 (O-H, N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch) | [5] |

| Mass Spectrometry (ESI+) | m/z: 190.14 [M+H]⁺, 212.12 [M+Na]⁺ |

Synthesis of this compound

The synthesis of this compound is a two-stage process. First, the precursor DL-2-amino-1-butanol is synthesized. This is followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Stage 1: Synthesis of DL-2-amino-1-butanol

A well-established route for the production of DL-2-amino-1-butanol starts from butene-1, a nitrile (such as acetonitrile), and chlorine.[6] This process forms an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate, which is subsequently hydrolyzed to yield DL-2-amino-1-butanol, typically as its hydrochloride salt. The free base can be liberated by treatment with a suitable base.

Caption: Workflow for the synthesis of the DL-2-amino-1-butanol precursor.

Stage 2: N-Boc Protection

The protection of the primary amine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O).[2] This is a highly efficient and common transformation in organic synthesis.

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, releasing a tert-butyl carbonate leaving group, which then decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[5]

Experimental Protocol: N-Boc Protection of DL-2-amino-1-butanol

This protocol is a generalized, yet robust, procedure based on well-established methods for the N-Boc protection of primary amines.[4][7]

-

Dissolution: In a round-bottom flask, dissolve DL-2-amino-1-butanol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and a miscible organic solvent like acetone. The choice of solvent depends on the scale and solubility characteristics. A common starting concentration is 0.1-0.5 M.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq.). The Boc₂O can be added as a solid in one portion or as a solution in the reaction solvent.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine. While the reaction can proceed without a base, a mild base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) can be added, especially if the starting material is an amine salt, to neutralize any acid formed and accelerate the reaction.[4]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with a mild aqueous acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous sodium bicarbonate solution, and finally, brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

-

Applications in Drug Development and Organic Synthesis

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal nature of its two functional groups, which can be manipulated selectively.

-

As a Chiral Building Block: The primary application of 2-amino-1-butanol is in its enantiomerically pure forms. For instance, (S)-2-amino-1-butanol is a critical intermediate in the synthesis of ethambutol, a first-line antituberculosis drug. The racemic N-Boc protected form can serve as a precursor for chiral resolution or be used in syntheses where stereocontrol is introduced in a subsequent step.

-

Synthesis of Ligands and Auxiliaries: The amino alcohol scaffold is fundamental to many chiral ligands and auxiliaries used in asymmetric catalysis. The Boc group allows for the modification of the hydroxyl group before deprotection and further functionalization of the amine.

-

Intermediate for Further Elaboration: With the amine protected, the hydroxyl group is available for a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the construction of more complex molecular architectures.

Caption: Logical relationships in the application of this compound.

Conclusion

This compound represents a strategically important and versatile intermediate for the scientific community. Its value is derived from the stable yet readily cleavable Boc protecting group, which allows for the selective manipulation of the molecule's hydroxyl functionality. This guide has provided a detailed examination of its structure, a robust synthetic pathway, and its role as a foundational building block in organic synthesis. For researchers and professionals in drug discovery and development, a thorough understanding of such key intermediates is paramount to the efficient and successful construction of complex, high-value molecules.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

El-Malah, A., & El-Gazzar, A. B. A. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4, 269-275. [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

- Google Patents. (1976). US3944617A - Synthesis of dl-2-amino-1-butanol.

Sources

- 1. N-Boc-(R)-(+)-2-amino-1-butanol (96%) - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Boc-DL-2-amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-2-amino-1-butanol is a chiral building block of significant interest in synthetic organic chemistry and drug development. The presence of both a protected amine and a primary alcohol in a stereochemically rich framework makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be removed under relatively mild acidic conditions, allowing for subsequent synthetic transformations.

Accurate and comprehensive characterization of this compound is paramount to ensure its purity and structural integrity before its use in multi-step syntheses. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. The information presented herein is a synthesis of data from structurally related compounds and established principles of spectroscopic analysis, providing a robust predictive framework for researchers working with this important molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule possesses several key features that give rise to characteristic signals in its various spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural verification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the presence of the bulky Boc group.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 - 5.2 | Broad Singlet | 1H | NH -Boc |

| ~3.6 - 3.8 | Multiplet | 1H | CH -OH |

| ~3.4 - 3.6 | Multiplet | 2H | CH₂ -OH |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.3 - 1.5 | Multiplet | 2H | -CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is downfield due to the electron-withdrawing effect of the adjacent carbonyl group in the Boc moiety.

-

CH-OH Proton: This proton is adjacent to both the hydroxyl and the N-Boc group, leading to a downfield shift. It will appear as a multiplet due to coupling with the neighboring CH₂ and NH protons.

-

CH₂-OH Protons: These diastereotopic protons are adjacent to the hydroxyl group, causing a downfield shift. They will appear as a multiplet due to coupling with the adjacent CH proton.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic sharp singlet.

-

Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group will appear as a multiplet due to coupling with both the adjacent methine proton and the terminal methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C =O (Boc) |

| ~79 | -C (CH₃)₃ |

| ~65 | C H₂-OH |

| ~55 | C H-NHBoc |

| ~28 | -C(C H₃)₃ |

| ~25 | -C H₂-CH₃ |

| ~10 | -CH₂-C H₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is highly deshielded and appears significantly downfield.

-

Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group is also deshielded due to the attached oxygen atom.

-

Carbons Attached to Heteroatoms: The carbons directly bonded to the oxygen (-CH₂OH) and nitrogen (-CH-NHBoc) atoms are deshielded and appear in the mid-field region of the spectrum.

-

Alkyl Carbons: The remaining alkyl carbons of the ethyl group and the methyl carbons of the Boc group appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2970, 2870 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (urethane) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (urethane) |

Interpretation of Key IR Peaks:

-

O-H and N-H Stretching: The broad absorption around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretch of the carbamate is expected around 3350 cm⁻¹.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the sp³ C-H bonds in the alkyl portions of the molecule.

-

C=O Stretching: A very strong and sharp absorption around 1690 cm⁻¹ is the most characteristic peak and is attributed to the carbonyl (C=O) stretching vibration of the urethane (Boc) group.

-

N-H Bending: The peak around 1520 cm⁻¹ corresponds to the N-H bending vibration, often referred to as the amide II band in carbamates.

-

C-O Stretching: The strong absorption around 1170 cm⁻¹ is due to the C-O stretching vibration within the urethane linkage.

Experimental Protocol for FT-IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of this compound is using an Attenuated Total Reflectance (ATR) accessory:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₄H₈]⁺ |

| 116 | [M - C₄H₉O]⁺ |

| 101 | [Boc]⁺ |

| 88 | [M - Boc]⁺ |

| 74 | [M - Boc - CH₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Fragmentation Pathway Analysis:

The fragmentation of this compound in an EI-MS experiment is expected to proceed through several characteristic pathways:

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 189, corresponding to the molecular weight of the compound, may be observed, although it might be of low intensity due to the lability of the molecule under EI conditions.

-

Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment at m/z 133.

-

Loss of a tert-Butoxy Radical: Cleavage of the O-C(CH₃)₃ bond can result in the loss of a tert-butoxy radical, giving a fragment at m/z 116.

-

Formation of the Boc Cation: Cleavage of the N-C bond of the carbamate can lead to the formation of the Boc cation ([C₅H₉O₂]⁺) at m/z 101.

-

Loss of the Boc Group: The loss of the entire Boc group as a radical will result in a fragment at m/z 88.

-

Formation of the tert-Butyl Cation: The highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57 is expected to be a prominent peak in the spectrum.

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a powerful toolkit for its unambiguous characterization. By understanding the predicted spectral data and the underlying principles of each technique, researchers can confidently verify the identity, purity, and structural integrity of this important chiral building block. The experimental protocols outlined in this guide offer a practical framework for obtaining high-quality spectroscopic data, ensuring the reliability of subsequent synthetic applications in the fields of pharmaceutical development and complex molecule synthesis.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Comprehensive Safety and Handling Guide for N-Boc-DL-2-amino-1-butanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-2-amino-1-butanol is a chiral building block increasingly utilized in the synthesis of pharmaceuticals and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group renders the amino functionality temporarily inert, allowing for selective reactions at other sites of the molecule. While its utility in drug development is significant, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety data for this compound, contextualized with practical, field-proven insights to foster a proactive safety culture.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its hazard profile is the foundation of safe handling.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |

| Hazardous to the Aquatic Environment, Acute Hazard | - | H400: Very toxic to aquatic life[1] | Warning | |

| Flammable liquids | Category 4 | H227: Combustible liquid | Warning | None |

Expert Analysis of Hazards:

The primary concern with this compound is its corrosive nature.[2][3] The un-Boc'd parent compound, 2-amino-1-butanol, is a known corrosive substance, and this property is likely retained in the Boc-protected form.[4] Corrosivity implies that the compound can cause irreversible damage to skin and eyes upon contact. The "Harmful if swallowed" classification indicates that ingestion can lead to significant health issues.[5] While classified as a combustible liquid, it has a relatively high flash point, meaning it does not ignite easily at ambient temperatures but can become a fire hazard if heated.[2][6]

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before handling this compound. The following workflow provides a self-validating system for ensuring all safety aspects are considered.

Caption: Emergency Response Protocol for this compound Exposure.

First-Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. [3][7]Seek immediate medical attention. [3]* In case of eye contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. [3][7]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention from an ophthalmologist. * If inhaled: Move the person to fresh air. [7]If breathing is difficult, provide oxygen. Seek immediate medical attention. [7]* If swallowed: Do NOT induce vomiting. [7][8]Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention. [7]

Section 6: Fire-Fighting Measures and Stability

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or a water spray. [2][6]* Specific Hazards: The compound is combustible and its vapors are heavier than air, which can lead to the formation of explosive mixtures with air upon intense heating. Thermal decomposition can produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2). [2][7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [7] Stability and Reactivity:

-

Chemical Stability: The compound is stable under normal storage conditions. [7][9]* Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition. [10][7][9]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [10]

Section 7: Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [2][10][7]* Store locked up. [2][7]* Keep away from incompatible materials.

Disposal:

-

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. [7]This material should be treated as hazardous waste.

Section 8: Toxicological and Ecological Information

Toxicological Information:

-

Acute Toxicity: Harmful if swallowed. The oral LD50 in mice is 2300 mg/kg. [2]* Corrosivity: Causes severe skin burns and serious eye damage. [1][2][5]* Chronic Effects: The long-term toxicological properties have not been fully investigated. [3] Ecological Information:

-

This compound is very toxic to aquatic life. [1]Avoid release to the environment. [1]

Conclusion

This compound is a valuable reagent in modern organic synthesis. However, its hazardous properties necessitate a comprehensive and proactive approach to safety. By understanding the underlying risks, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can handle this compound safely and effectively. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.

References

- SAFETY D

- Material Safety Data Sheet - West Liberty University. (2005-10-10).

- 2-Amino-1-butanol SDS, 96-20-8 Safety D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - (+/-)-2-Amino-1-butanol. (2010-09-20).

- DL-2-Amino-1-butanol (cas 13054-87-0) SDS/MSDS download - Guidechem.

- 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem.

- Material Safety Data Sheet - D(+)-2-Amino-1-butanol, 98+% - Cole-Parmer.

- Material Safety Data Sheet - (+/-)-2-Amino-1-butanol, 97% - Cole-Parmer.

- SAFETY DATA SHEET - Fisher Scientific. (2024-01-22).

- 1-Butanol - Safety D

- 1-Butanol, 2-amino-: Human health tier II assessment. (2016-04-21).

- 1-amino-2-butanol - Report | CAMEO Chemicals | NOAA.

- Safety D

Sources

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

DL-2-amino-1-butanol synthesis from butene-1

An In-Depth Technical Guide to the Synthesis of DL-2-amino-1-butanol from Butene-1

Abstract

DL-2-amino-1-butanol is a pivotal chiral building block in the pharmaceutical industry, most notably serving as a key precursor in the synthesis of Ethambutol, a first-line antitubercular drug. The economic viability of Ethambutol production is intrinsically linked to the efficient synthesis of its intermediates. This guide provides a comprehensive technical overview of robust synthetic strategies for producing racemic 2-amino-1-butanol (DL-2-amino-1-butanol) starting from butene-1, an inexpensive petrochemical feedstock. We will dissect two primary synthetic philosophies: a direct, Ritter-type reaction pathway involving chlorination and amidation, and a two-stage approach centered on the initial oxygenation of butene-1 followed by amination. This document is intended for researchers, chemists, and process development professionals, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis of the methodologies.

Introduction: The Strategic Importance of 2-Amino-1-butanol

2-Amino-1-butanol is a vicinal amino alcohol, a structural motif present in numerous biologically active molecules. The racemic mixture, DL-2-amino-1-butanol, is of significant industrial interest primarily as a starting point for obtaining the enantiopure d-2-amino-1-butanol. This specific isomer is reacted with ethylene dichloride to produce Ethambutol hydrochloride, a crucial medication for treating tuberculosis.[1] Given that tuberculosis remains a major global health concern, the development of cost-effective and scalable synthetic routes to key intermediates like 2-amino-1-butanol from readily available materials such as butene-1 is of paramount importance.[2]

This guide moves beyond a simple recitation of reactions to provide a causal explanation for experimental choices, grounding protocols in established chemical principles and authoritative literature.

Core Synthetic Strategy 1: Direct Chlorination-Amidation-Hydrolysis Pathway

This pathway represents a highly efficient and direct conversion of butene-1 into the target molecule. It leverages a Ritter-type reaction mechanism where the alkene is activated by an electrophilic halogen in the presence of a nitrile, which acts as both a reactant and a solvent.[3]

Conceptual & Mechanistic Overview

The process can be conceptualized in two major phases: the formation of a substituted acetimidoyl chloride intermediate, followed by its complete hydrolysis to the final amino alcohol hydrochloride.

-

Intermediate Formation : Butene-1 is reacted simultaneously with chlorine and an excess of a nitrile, typically acetonitrile. The chlorine adds across the double bond to form a transient chloronium ion. The nitrile then attacks the more substituted carbon (C2) in a Markovnikov-fashion, leading to the formation of N-[1-(chloromethyl)propyl]acetimidoyl chloride.[1] A common side reaction is the simple addition of chlorine across the double bond, yielding 1,2-dichlorobutane.[1][4]

-

Hydrolysis : The acetimidoyl chloride intermediate is highly susceptible to hydrolysis. This is typically performed in stages. An initial hydrolysis converts the imidoyl chloride to N-[1-(chloromethyl)propyl]acetamide. Subsequent, more forceful hydrolysis (e.g., refluxing with water or aqueous acid) cleaves the amide bond. This step is believed to proceed through an aziridine-like intermediate (ring closing and reopening) to ultimately yield DL-2-amino-1-butanol, which is conveniently isolated as its hydrochloride salt.[1][5]

Experimental Workflow & Visualization

The overall transformation is depicted below:

Caption: Workflow for the direct synthesis of DL-2-amino-1-butanol from butene-1.

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesis of procedures described in patent literature and should be adapted and optimized for specific laboratory conditions.[1][4]

-

Reaction Setup : A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and separate inlet tubes for gases is charged with an excess of acetonitrile (e.g., 5-10 molar equivalents relative to butene-1). The solvent is cooled to 0-5°C.

-

Reactant Addition : Gaseous butene-1 and chlorine are introduced simultaneously into the stirred acetonitrile at a controlled rate, maintaining the temperature below 10°C. The molar ratio of butene-1 to chlorine should be approximately 1:1.

-

Intermediate Formation : After the addition is complete, the mixture is stirred for an additional 30-60 minutes at low temperature to ensure complete formation of the N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.

-

Initial Hydrolysis : Water is slowly added to the reaction mixture. This step is exothermic and may require cooling. This hydrolyzes the imidoyl chloride to the more stable N-[1-(chloromethyl)propyl]acetamide.

-

Solvent/By-product Removal : Excess acetonitrile and the 1,2-dichlorobutane by-product can be removed at this stage via vacuum distillation.[1] This is a critical step for achieving high purity in the final product.

-

Final Hydrolysis : The remaining aqueous solution containing the acetamide intermediate is heated to reflux. Depending on the desired rate, this can be done with water alone or with the addition of catalytic hydrochloric acid. Reflux is maintained for several hours until the hydrolysis is complete.

-

Isolation : The resulting solution contains DL-2-amino-1-butanol hydrochloride. The product can be isolated by cooling and crystallization after concentrating the solution.

Core Synthetic Strategy 2: Two-Step Synthesis via Oxygenated Intermediates

This strategy involves first introducing oxygen-containing functional groups onto the butene-1 backbone, creating an intermediate that is then converted to the amino alcohol. This approach offers modularity and utilizes well-established classes of organic reactions.

Pathway A: Via Epoxidation and Aminolysis

This classic pathway for synthesizing β-amino alcohols involves creating a strained three-membered ether ring (epoxide) and subsequently opening it with an amine nucleophile.[6]

-

Step 1: Epoxidation of Butene-1 : Butene-1 is converted to 1,2-epoxybutane. A highly effective method for this is the catalytic epoxidation using aqueous hydrogen peroxide (H₂O₂) over a titanium silicalite (TS-1) catalyst.[7][8] This heterogeneous catalytic system is known for high stability and excellent selectivity (often >98%) towards the epoxide.[7]

-

Step 2: Aminolysis of 1,2-Epoxybutane : The 1,2-epoxybutane is reacted with an ammonia source (e.g., aqueous or alcoholic ammonia) under pressure. The ammonia attacks the epoxide ring, leading to its opening. Nucleophilic attack can occur at either C1 or C2. While attack at the less sterically hindered C1 (leading to 1-amino-2-butanol) is possible, the reaction conditions can be optimized to favor attack at C2 to yield the desired 2-amino-1-butanol.

Pathway B: Via Dihydroxylation and Catalytic Amination

This pathway proceeds through a stable diol intermediate, which is then selectively aminated.

-

Step 1: Synthesis of 1,2-Butanediol : This diol can be produced industrially by the hydration of 1,2-epoxybutane.[9] Therefore, this pathway shares a common precursor with Pathway A. Alternatively, direct dihydroxylation of butene-1 can be performed.

-

Step 2: Catalytic Amination of 1,2-Butanediol : The conversion of 1,2-butanediol to 2-amino-1-butanol is achieved through reductive amination with ammonia over a heterogeneous catalyst in a continuous fixed-bed reactor.[10] Research has identified a cobalt-barium-iron catalyst supported on γ-alumina (Co-Ba-Fe/γ-Al2O3) as being particularly effective, achieving high conversion (72.9%) and selectivity (73.3%) for the desired product.[10] The catalyst's iron content is crucial for modifying the active cobalt species and improving stability.[10]

Workflow Visualization for Strategy 2

Caption: Two-step synthetic pathways to DL-2-amino-1-butanol from butene-1.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route in a research or industrial setting depends on factors such as scale, cost of reagents, capital investment for specialized equipment, and desired purity.

| Feature | Strategy 1: Direct Pathway | Strategy 2A: Epoxidation Route | Strategy 2B: Dihydroxylation Route |

| Number of Steps | 1 (pot) / 2 (isolated) | 2 | 2 |

| Key Reagents | Cl₂, Acetonitrile | H₂O₂, NH₃ | H₂O, NH₃ |

| Catalyst | None (reagent-driven) | TS-1 (heterogeneous) | Co-Ba-Fe/γ-Al₂O₃ (heterogeneous) |

| Reported Yield/S-electivity | Good to high yields reported[1] | High selectivity in epoxidation step (>98%)[7] | Good selectivity in amination step (~73%)[10] |

| Key Advantages | Direct, high atom economy, potentially fewer unit operations. | Uses "green" oxidant (H₂O₂), high selectivity to intermediate. | Utilizes stable diol intermediate, demonstrated for continuous flow. |

| Key Challenges | Use of hazardous Cl₂ gas, formation of chlorinated by-products. | Handling ammonia under pressure, controlling regioselectivity of ring-opening. | Requires high-temperature fixed-bed reactor, catalyst preparation. |

| Ideal Application | Large-scale, dedicated industrial production where process is optimized. | Lab to pilot scale synthesis requiring modularity and cleaner reagents. | Continuous manufacturing processes where catalyst stability is key. |

Downstream Processing: Resolution for Pharmaceutical Use

For its primary application in Ethambutol synthesis, the racemic DL-2-amino-1-butanol must be resolved to isolate the d-2-amino-1-butanol enantiomer. This is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as L(+)-tartaric acid.[1] The d-2-amino-1-butanol tartrate salt can be selectively crystallized from the solution, and the free base is then liberated for use in the subsequent synthesis steps.

Conclusion

The synthesis of DL-2-amino-1-butanol from butene-1 is a well-established process with multiple viable pathways, each carrying its own set of advantages and challenges. The direct chlorination-amidation route offers an elegant and efficient path, particularly suited for large-scale industrial synthesis. Concurrently, two-step strategies proceeding through epoxide or diol intermediates provide greater modularity and employ modern catalytic methods, such as selective oxidation and amination, which are highly relevant in contemporary process chemistry. The selection of an optimal route requires a careful evaluation of economic, safety, and environmental factors against the specific goals of the research or manufacturing campaign.

References

- Partridge, M. W., & Weiss, U. (1976). Synthesis of dl-2-amino-1-butanol. U.S.

-

Zhao, G., et al. (2010). The role of iron in the selective amination of 1,2-butanediol to 2-amino-1-butanol over Co–Ba–Fe/γ-Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 100(2), 335–343. [Link]

-

Salmi, T., et al. (2004). Hydroformylation of 1-butene on Rh catalyst. Åbo Akademi University Research Portal. [Link]

- Takahashi, M., et al. (1974). Process for the production of 2-amino-1-butanol. U.S.

-

PrepChem. (n.d.). Synthesis of dl-2-amino-1-butanol. PrepChem.com. [Link]

-

Polo, E. A., et al. (2018). N-Pyrrolylphosphines as ligands for highly regioselective rhodium-catalyzed 1-butene hydroformylation: Effect of water on the reaction selectivity. ResearchGate. [Link]

-

Selt, M., et al. (2020). Influence of Support Structure on Catalytic Performance of Supported Liquid-Phase (SLP) Catalysts in Hydroformylation of 1-Butene. ResearchGate. [Link]

- Lorke, H., & Rimek, F. J. (1976). PROCESS FOR THE PREPARATION OF 2-AMINO-1-BUTANOL.

- Weiss, U. (1980). Synthesis of d-2-amino-1-butanol.

- Takahashi, M., et al. (1974). Process for the production of 2-amino-1-butanol. U.S.

-

CSIR-National Chemical Laboratory. (n.d.). Continuous flow process and apparatus for manufacture Of dl-2-nitro-1-butanol. [Link]

-

Bhagavathula, D., & Satyanarayana, B. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

-

Wikipedia. (2023). 1,2-Butanediol. [Link]

-

Murillo, L. E., et al. (2020). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. Polymers (Basel). [Link]

-

Słoczyński, J., et al. (2006). Epoxidation of 1-butene-3-ol with Hydrogen Peroxide under Autogenic and Atmospheric Pressure. ResearchGate. [Link]

Sources

- 1. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 2. We Have Moved – TTO [ipm.icsr.in]

- 3. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 4. DE2607294A1 - PROCESS FOR THE PREPARATION OF 2-AMINO-1-BUTANOL - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 10. akjournals.com [akjournals.com]

Stereoisomers of N-Boc-2-amino-1-butanol

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of N-Boc-2-amino-1-butanol, a critical chiral building block in modern organic synthesis and drug development. As experienced researchers and drug development professionals know, controlling stereochemistry is not merely an academic exercise but a fundamental requirement for ensuring the safety, efficacy, and specificity of a final active pharmaceutical ingredient (API). This document moves beyond simple definitions to explore the causality behind synthetic and analytical choices, offering field-proven insights into the resolution, characterization, and application of these valuable enantiomers. We will detail self-validating protocols for both enzymatic resolution and diastereomeric salt formation, and present robust analytical methodologies using High-Performance Liquid Chromatography (HPLC) for the precise determination of enantiomeric purity. The significance of this work is underscored by the role of (S)-2-amino-1-butanol as a key intermediate in the synthesis of the first-line antituberculosis drug, ethambutol, making efficient and reliable access to its enantiopure forms a matter of industrial and medical importance.[1][2]

The Foundational Importance of Chirality: Understanding the Stereoisomers

N-Boc-2-amino-1-butanol possesses a single stereocenter at the C2 position, giving rise to a pair of non-superimposable mirror images known as enantiomers: (R)-N-Boc-2-amino-1-butanol and (S)-N-Boc-2-amino-1-butanol.

-

(R)-N-Boc-2-amino-1-butanol: The (R)-enantiomer.

-

(S)-N-Boc-2-amino-1-butanol: The (S)-enantiomer.

While these molecules have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral entities—such as biological receptors or enzymes—can differ dramatically. This is the cornerstone of stereospecific pharmacology, where one enantiomer may be therapeutically active while the other is inactive or, in some cases, toxic. The tert-Butoxycarbonyl (Boc) protecting group serves to mask the nucleophilicity of the amine, rendering the molecule stable to a wide range of reaction conditions and making it a versatile intermediate in multi-step syntheses.[3][4]

Caption: Enantiomeric relationship of N-Boc-2-amino-1-butanol.

Strategic Pathways to Enantiopurity: Synthesis and Resolution

Obtaining enantiomerically pure N-Boc-2-amino-1-butanol is paramount. The parent compound, 2-amino-1-butanol, is typically produced as a racemic mixture. The challenge, therefore, lies in efficiently separating this mixture. Two primary strategies dominate the industrial and laboratory landscape: classical chemical resolution and enzymatic kinetic resolution.[1][2] The choice between them is a function of scale, cost, desired enantiomeric excess (e.e.), and environmental considerations.

Classical Chemical Resolution via Diastereomeric Salt Formation

This traditional and robust method relies on the principle that while enantiomers are physically identical, diastereomers are not. By reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing for their separation via fractional crystallization.[1]

Causality of Experimental Choices:

-

Choice of Resolving Agent: Optically active acids like L-(+)-tartaric acid, mandelic acid, or glutamic acid are commonly used.[1][2] The selection is critical and often empirical; the goal is to form a pair of diastereomeric salts where one is significantly less soluble than the other in a chosen solvent system, maximizing the yield and purity of the crystallized salt.

-

Solvent System: Solvents such as methanol or water are frequently employed.[1][2] The solvent must be chosen to exploit the solubility difference between the diastereomeric salts. A solvent in which one salt is sparingly soluble while the other remains in solution is ideal.

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution (EKR)

EKR offers a highly selective and environmentally benign alternative, leveraging the inherent stereospecificity of enzymes.[1] In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For 2-amino-1-butanol, a well-established method involves the enantioselective hydrolysis of its N-phenylacetyl derivative using Penicillin G Acylase.[1][2][5]

Causality of Experimental Choices:

-

Enzyme Selection: Penicillin G Acylase (E.C. 3.5.1.11) is highly effective as it selectively recognizes and hydrolyzes the amide bond of the (S)-N-phenylacetyl derivative, leaving the (R)-amide untouched.[2][5] The enzyme is commercially available, stable, and can be immobilized to facilitate reuse and product separation.[5]

-

Substrate Derivatization: The parent amine must first be converted into a suitable substrate for the enzyme. N-acylation (e.g., with a phenylacetyl group) provides the necessary amide linkage for the acylase to act upon.[1][2] This derivatization step is crucial for the enzyme's catalytic activity.

Analytical Validation: Quantifying Stereoisomeric Purity

The successful resolution of stereoisomers is meaningless without a robust analytical method to verify the outcome. The primary challenge in the HPLC analysis of N-Boc-2-amino-1-butanol (and its parent amine) is the lack of a strong UV-absorbing chromophore, precluding simple detection.[6] Two validated approaches overcome this limitation: indirect analysis via derivatization and direct analysis on a chiral stationary phase.

Indirect Chiral Separation via Pre-Column Derivatization

This widely accessible method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) that possesses a chromophore.[7] This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard, achiral HPLC column (e.g., C18) and detected with a standard UV detector.[6][7]

-

Mechanism: The CDA, being enantiomerically pure, creates two distinct diastereomeric products with different physical properties, leading to different retention times on an achiral column.

-

Common Agent: (R)-(+)-1-phenylethanesulfonyl chloride is an effective CDA for this purpose, introducing a phenyl group that allows for sensitive UV detection around 254 nm.[8]

Direct Chiral Separation using a Chiral Stationary Phase (CSP)

Direct separation is a more streamlined approach that avoids the extra derivatization step. It employs an HPLC column where the stationary phase itself is chiral.[6][7] The enantiomers interact differently with the CSP, leading to differential retention and separation.

-

Mechanism: The CSP creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in different elution times.

-

Column Selection: Crown ether-based CSPs, such as CROWNPAK® CR(+), are particularly effective for separating primary amino alcohols.[7] For N-Boc protected amino alcohols, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are also highly effective, often used in reversed-phase or polar organic modes.[9][10]

Data Presentation: Comparison of HPLC Methodologies

| Parameter | Indirect Method (Derivatization) | Direct Method (CSP) |

| Principle | Forms diastereomers, separated on achiral column.[7] | Enantiomers interact differently with a chiral column.[7] |

| Column Type | Standard Achiral (e.g., C18).[8] | Chiral Stationary Phase (e.g., Crown Ether, Teicoplanin).[7][9] |

| Workflow | Requires extra derivatization step.[6] | Streamlined; direct injection of sample.[6] |

| Detection | UV-Vis (chromophore introduced by agent).[8] | Requires ELSD/CAD or derivatization if no chromophore.[6] |

| Advantages | Uses standard, less expensive columns; high sensitivity.[6][7] | Faster analysis; no risk of side reactions from derivatization.[6] |

| Disadvantages | Derivatization can be time-consuming; potential for side products. | Chiral columns are significantly more expensive.[7] |

NMR Spectroscopy for Stereoisomer Determination

While HPLC is the workhorse for quantifying enantiomeric excess, NMR spectroscopy, particularly with the use of chiral derivatizing agents, can be used to determine the absolute configuration and confirm enantiomeric purity.[11][12] By reacting the chiral alcohol with an agent like Mosher's acid (or its esters), diastereomeric adducts are formed. The different spatial arrangements of these adducts cause the protons (or other nuclei like ¹⁹F) near the stereocenter to experience different magnetic environments, resulting in distinct, separable signals in the NMR spectrum whose integration corresponds to the enantiomeric ratio.[12][13]

Experimental Protocols

The following protocols are presented as self-validating systems. Each synthetic or resolution procedure should be followed by an analytical validation step to confirm the identity and stereochemical purity of the product.

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-2-Amino-1-butanol

This protocol is based on the principles of enantioselective hydrolysis of an N-acyl derivative.[1][2][5]

Part A: Substrate Preparation (N-Phenylacetylation)

-

In a round-bottom flask, combine racemic 2-amino-1-butanol (1.0 eq) and methyl phenylacetate (1.1 eq).

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen) at an appropriate temperature (e.g., 80-100 °C) for several hours until TLC or GC-MS analysis indicates complete consumption of the starting amine.

-

Cool the reaction mixture and purify the resulting N-phenylacetyl-2-amino-1-butanol, typically by column chromatography or crystallization, to yield the racemic amide substrate.

Part B: Enzymatic Hydrolysis

-

Prepare an aqueous buffer solution (e.g., phosphate buffer) and adjust the pH to approximately 7.8.[1]

-

Suspend the racemic N-phenylacetyl-2-amino-1-butanol substrate in the buffer.

-

Add immobilized Penicillin G Acylase (enzyme:substrate ratio of ~1:5 w/w is a good starting point).[5]

-